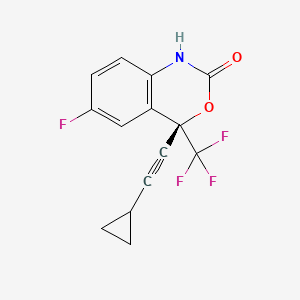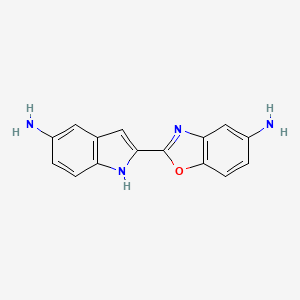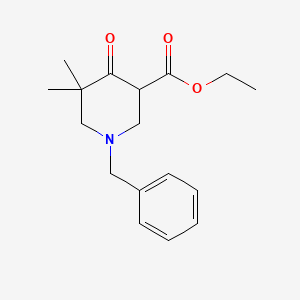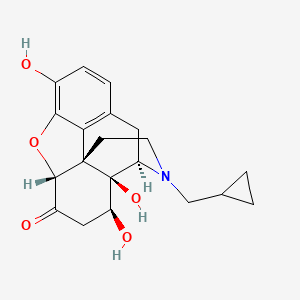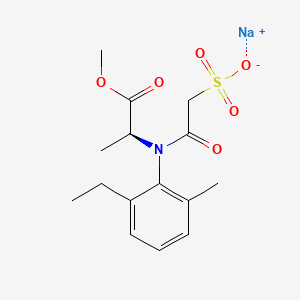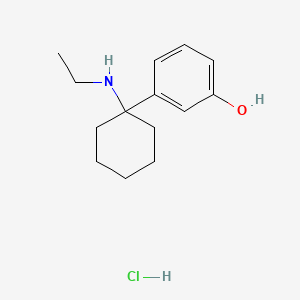
3-(1-(Ethylamino)cyclohexyl)phenol Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-(Ethylamino)cyclohexyl)phenol Hydrochloride is a chemical compound with the molecular formula C14H21NO·HCl It is known for its unique structure, which includes an ethylamino group attached to a cyclohexyl ring, which is further connected to a phenol group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(Ethylamino)cyclohexyl)phenol Hydrochloride typically involves the reaction of 3-(1-(Ethylamino)cyclohexyl)phenol with hydrochloric acid
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are combined under controlled conditions. The reaction mixture is then purified through techniques such as crystallization or distillation to obtain the final product in its pure form.
化学反応の分析
Types of Reactions
3-(1-(Ethylamino)cyclohexyl)phenol Hydrochloride undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The ethylamino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced forms of the original compound.
Substitution: Various substituted phenol derivatives.
科学的研究の応用
3-(1-(Ethylamino)cyclohexyl)phenol Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(1-(Ethylamino)cyclohexyl)phenol Hydrochloride involves its interaction with specific molecular targets. The ethylamino group can interact with various receptors or enzymes, leading to changes in cellular pathways. The phenol group may also contribute to its biological activity by participating in hydrogen bonding and other interactions with biomolecules.
類似化合物との比較
Similar Compounds
Eticyclidine (PCE): Structurally similar but with different pharmacological properties.
3-Methoxyeticyclidine (3-MeO-PCE): Another analog with distinct effects.
Ketamine: Shares some structural features but has a different mechanism of action.
Uniqueness
3-(1-(Ethylamino)cyclohexyl)phenol Hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
分子式 |
C14H22ClNO |
|---|---|
分子量 |
255.78 g/mol |
IUPAC名 |
3-[1-(ethylamino)cyclohexyl]phenol;hydrochloride |
InChI |
InChI=1S/C14H21NO.ClH/c1-2-15-14(9-4-3-5-10-14)12-7-6-8-13(16)11-12;/h6-8,11,15-16H,2-5,9-10H2,1H3;1H |
InChIキー |
LMRZSZMXPXJCQF-UHFFFAOYSA-N |
正規SMILES |
CCNC1(CCCCC1)C2=CC(=CC=C2)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1R,2S,3R)-1-[5-[(2S,3R)-2,3,4-trihydroxybutyl]pyrazin-2-yl]butane-1,2,3,4-tetrol;dihydrochloride](/img/structure/B13850796.png)
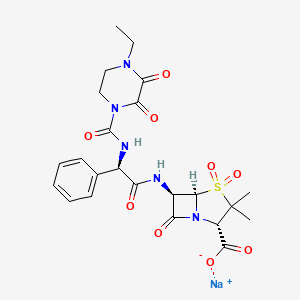
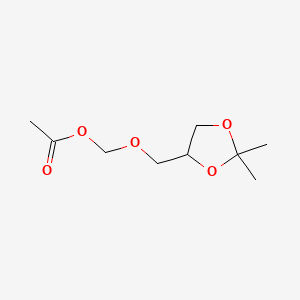
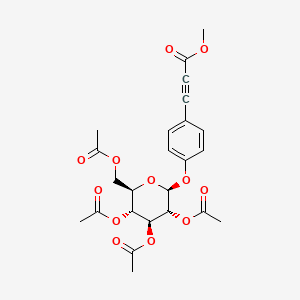
![N-(6-Azido-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propionamide](/img/structure/B13850817.png)
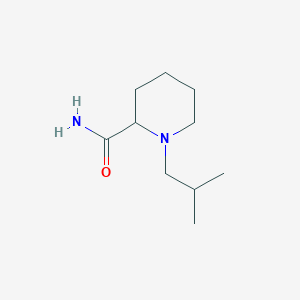
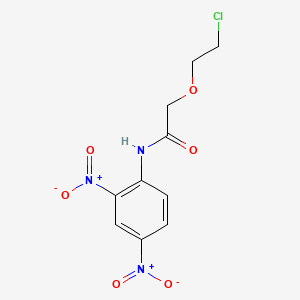
![P-[[4-[(1-Oxodecyl)amino]phenyl]methyl]phosphonic Acid Cyclohexylamine Salt](/img/structure/B13850847.png)
